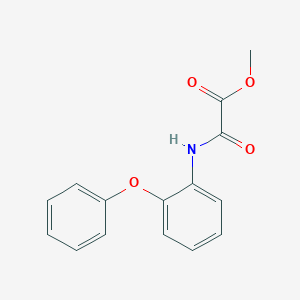![molecular formula C36H24N2O2 B12833852 4-[2,5-bis[2-(4-aminophenyl)ethynyl]-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B12833852.png)
4-[2,5-bis[2-(4-aminophenyl)ethynyl]-4-(4-formylphenyl)phenyl]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2,5-bis[2-(4-aminophenyl)ethynyl]-4-(4-formylphenyl)phenyl]benzaldehyde is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,5-bis[2-(4-aminophenyl)ethynyl]-4-(4-formylphenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common approach is the Sonogashira coupling reaction, which is used to form the ethynyl linkages between aromatic rings. The reaction conditions often include the use of palladium catalysts, copper(I) iodide as a co-catalyst, and an amine base such as triethylamine. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors to improve efficiency, and employing purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
4-[2,5-bis[2-(4-aminophenyl)ethynyl]-4-(4-formylphenyl)phenyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products
Oxidation: 4-[2,5-bis[2-(4-aminophenyl)ethynyl]-4-(4-carboxyphenyl)phenyl]benzoic acid
Reduction: 4-[2,5-bis[2-(4-aminophenyl)ethynyl]-4-(4-hydroxyphenyl)phenyl]benzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
科学研究应用
4-[2,5-bis[2-(4-aminophenyl)ethynyl]-4-(4-formylphenyl)phenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system, which can exhibit unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 4-[2,5-bis[2-(4-aminophenyl)ethynyl]-4-(4-formylphenyl)phenyl]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s conjugated system allows it to participate in electron transfer processes, which can be harnessed in materials science for the development of electronic devices.
相似化合物的比较
Similar Compounds
- 4,4’-di-tert-butylbenzil
- 4-ethynylphenylboronic acid pinacol ester
- Tetrakis(4-aminophenyl)ethene
Uniqueness
4-[2,5-bis[2-(4-aminophenyl)ethynyl]-4-(4-formylphenyl)phenyl]benzaldehyde is unique due to its combination of multiple functional groups and aromatic rings, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications, from organic synthesis to materials science.
属性
分子式 |
C36H24N2O2 |
|---|---|
分子量 |
516.6 g/mol |
IUPAC 名称 |
4-[2,5-bis[2-(4-aminophenyl)ethynyl]-4-(4-formylphenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C36H24N2O2/c37-33-17-7-25(8-18-33)1-15-31-21-36(30-13-5-28(24-40)6-14-30)32(16-2-26-9-19-34(38)20-10-26)22-35(31)29-11-3-27(23-39)4-12-29/h3-14,17-24H,37-38H2 |
InChI 键 |
JPIQKOFKCSDLQZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2C#CC3=CC=C(C=C3)N)C4=CC=C(C=C4)C=O)C#CC5=CC=C(C=C5)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


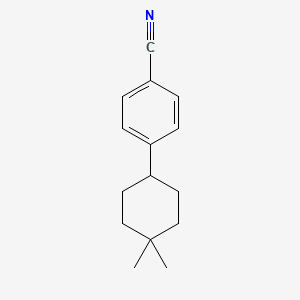
![5-Ethoxy-3-iodo-1H-pyrazolo[4,3-B]pyridine](/img/structure/B12833784.png)
![tert-Butyl (R)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12833785.png)
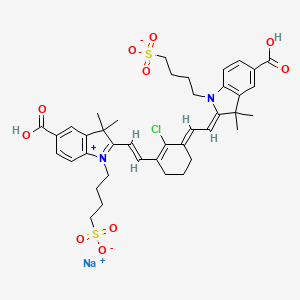
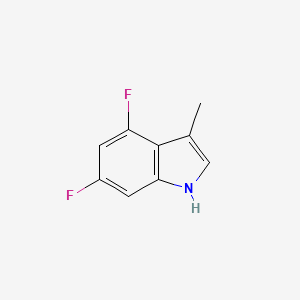
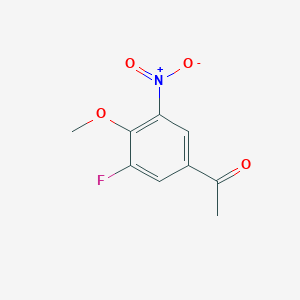
![2-(1H-Benzo[d]imidazol-2-yl)-3-oxopropanenitrile](/img/structure/B12833808.png)
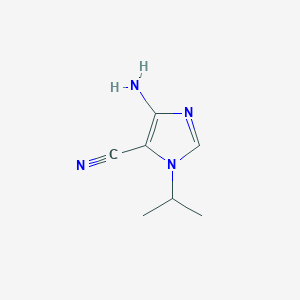

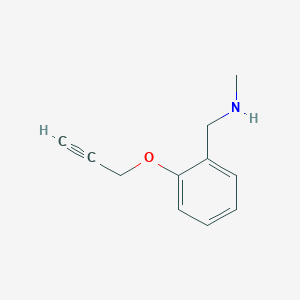


![5-(2-(4-Methoxyphenyl)-1H-benzo[d]imidazol-6-yl)benzo[c][1,2,5]selenadiazole](/img/structure/B12833834.png)
